N-[(E)-3-(4-iodoanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Description
N-[(E)-3-(4-iodoanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide: is a complex organic compound that features a combination of aromatic rings, an iodine substituent, and various functional groups
Properties
IUPAC Name |
N-[(E)-3-(4-iodoanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21IN2O3/c1-33-23-15-9-19(10-16-23)26(31)30-25(27(32)29-22-13-11-21(28)12-14-22)17-20-7-4-6-18-5-2-3-8-24(18)20/h2-17H,1H3,(H,29,32)(H,30,31)/b25-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFXXJBGWXARQU-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)NC4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-3-(4-iodoanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 4-iodoaniline derivative: This can be achieved by iodination of aniline using iodine and an oxidizing agent.
Coupling with naphthalene derivative: The 4-iodoaniline is then coupled with a naphthalene derivative through a palladium-catalyzed cross-coupling reaction.
Formation of the enone: The coupled product undergoes a condensation reaction to form the enone structure.
Final coupling with 4-methoxybenzamide: The enone is then coupled with 4-methoxybenzamide under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the enone moiety.
Reduction: Reduction reactions can target the enone and the nitro groups, converting them to corresponding alcohols and amines.
Substitution: The iodine substituent on the aniline ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and amines.
Substitution: Products include various substituted aniline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and functional groups.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its aromatic structure and potential for fluorescence.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure and substituents.
Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which N-[(E)-3-(4-iodoanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The iodine substituent and the enone moiety are likely key functional groups involved in these interactions. The compound may also participate in electron transfer reactions due to its conjugated system.
Comparison with Similar Compounds
4-Iodoaniline: Shares the iodine substituent and aniline structure but lacks the naphthalene and enone moieties.
Naphthalene derivatives: Share the naphthalene core but differ in functional groups and substituents.
Enone compounds: Share the enone structure but differ in the aromatic substituents.
Uniqueness: N-[(E)-3-(4-iodoanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is unique due to its combination of an iodine-substituted aniline, a naphthalene core, and an enone moiety. This unique structure imparts specific chemical and physical properties that are not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
